3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure
Vorbereitungsmethoden
The synthesis of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This solvent-free mechanochemical reaction is eco-friendly and can alter the reaction pathway compared to traditional liquid-phase reactions. The reaction typically involves the use of Na2CO3 and Oxone as reagents, resulting in the formation of N-acyloxyimidoyl chlorides .
Analyse Chemischer Reaktionen
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chloride, Oxone, and Na2CO3 . The major products formed from these reactions are N-acyloxyimidoyl chlorides . The compound’s reactivity and selectivity can be influenced by the reaction conditions, such as the use of ball-milling techniques .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride has several scientific research applications. It is used in the synthesis of fluorinated compounds, which have significant applications in molecular imaging, pharmaceuticals, and materials science . . Additionally, the compound’s unique structure makes it a useful intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride involves its reactivity with various reagents to form different products. The presence of the fluorine atom and hydroxyl group in the compound’s structure influences its chemical behavior, leading to selective reactions under specific conditions . The molecular targets and pathways involved in these reactions depend on the nature of the reagents and the reaction environment.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be compared with other similar compounds, such as 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride . Both compounds share a similar benzimidoyl chloride structure with a fluorine atom and a hydroxyl group. the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of fluorinated compounds, which have wide-ranging applications in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Eigenschaften
Molekularformel |
C8H7ClFNO |
---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
3-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-6(8(9)11-12)3-2-4-7(5)10/h2-4,12H,1H3 |
InChI-Schlüssel |
ZXXIWEKZAHJXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.